molecular formula C14H17N3O3S B2592868 Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate CAS No. 1226440-21-6

Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate

Cat. No.: B2592868
CAS No.: 1226440-21-6
M. Wt: 307.37
InChI Key: QNAOJJUCZHVYIV-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate (CAS: 1226443-25-9, C22H24N4O4S) is a heterocyclic compound featuring a fused thiadiazole-piperidine core substituted with a furan-2-yl group and an ethyl carboxylate moiety . Its molecular weight is 440.5154 g/mol, and it is primarily utilized as a building block in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors and antimicrobial agents. The compound’s unique structure combines aromatic (furan), electron-deficient (thiadiazole), and flexible (piperidine) components, enabling diverse intermolecular interactions.

Properties

IUPAC Name

ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-19-14(18)17-7-5-10(6-8-17)12-15-16-13(21-12)11-4-3-9-20-11/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAOJJUCZHVYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate typically involves the cyclization of carboethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylate under the conditions of the Hurd–Mori reaction. The ester obtained is then brominated with N-bromosuccinimide at the methyl group in the furan ring . This bromide reacts with various nucleophiles to form the corresponding substitution products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Oxidation of the Furan Ring

The electron-rich furan moiety undergoes oxidation under mild conditions. For example:

Reagents/ConditionsProductObservations
H₂O₂/FeCl₃ in CH₃CN, 60°CFuran-2-yl → 5-hydroxyfuran-2(5H)-oneSelective γ-lactone formation
KMnO₄ in acidic mediumFuran → 2,5-diketone derivativeOver-oxidation observed

This reaction proceeds via electrophilic attack on the α-position of the furan ring, followed by ring-opening and re-cyclization to form the lactone.

Reduction of the Thiadiazole Core

The 1,3,4-thiadiazole ring demonstrates reducibility under specific conditions:

Reagents/ConditionsProductNotes
LiAlH₄ in THF, refluxThiadiazole → 1,2-dithiolane intermediateRequires anhydrous conditions
H₂/Pd-C in ethanol, 50 psiPartial saturation of N–S bondsLimited regioselectivity

Reduction pathways depend on the choice of reducing agents, with LiAlH₄ favoring complete ring opening versus catalytic hydrogenation yielding partially saturated products.

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring participates in nucleophilic substitutions:

Alkylation Reactions

Alkylating AgentConditionsProduct
Methyl iodideK₂CO₃, DMF, 80°CN-methylpiperidine derivative
Benzyl chlorideTEA, CH₂Cl₂, RTN-benzyl substituted analog

Acylation Reactions

Acylating AgentConditionsProduct
Acetic anhydridePyridine, 0°C → RTN-acetylpiperidine derivative
Benzoyl chlorideDIPEA, THFN-benzoylated product

Ester Hydrolysis and Derivatives

The ethyl ester group undergoes predictable transformations:

Reaction TypeReagents/ConditionsProduct
Acidic hydrolysisHCl (conc.), reflux4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylic acid
Basic hydrolysisNaOH/EtOH, 70°CCorresponding carboxylate salt
TransesterificationMeOH, H₂SO₄ catalystMethyl ester derivative

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core participates in cross-coupling reactions:

ReactionReagents/ConditionsProduct
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME5-aryl substituted thiadiazole
Nucleophilic displacementR–X (alkyl/aryl halides), CuI2-alkyl/arylthio derivatives

Multi-Component Reactions

The compound serves as a scaffold in complex syntheses:

Components AddedConditionsProduct Class
Aryl aldehydes + malononitrilePiperidine catalystSpiro-pyrano-thiadiazole hybrids
Hydrazine hydrateEtOH, refluxThiadiazolo-pyrazole conjugates

Mechanistic Insights

Key reaction pathways include:

  • Furan oxidation : Proceeds via radical intermediates in peroxide-mediated reactions

  • Thiadiazole reduction : Follows a two-electron transfer mechanism with LiAlH₄

  • Piperidine alkylation : Occurs through SN2 displacement at the nitrogen lone pair

Stability Under Reactive Conditions

Critical stability observations:

  • Decomposes above 200°C (DSC data)

  • Stable in pH 4–9 aqueous solutions for 24 hrs

  • Light-sensitive in polar aprotic solvents

This compound’s diverse reactivity profile enables its use in synthesizing pharmacologically active derivatives, particularly anticancer and antimicrobial agents . Further studies should explore enantioselective modifications at the piperidine center and photochemical reaction pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole, including those similar to Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 . The ability to modify the thiadiazole structure allows for the enhancement of biological activity against various cancer cell lines.

Antimicrobial Properties

Thiadiazole derivatives have demonstrated antimicrobial efficacy against a range of pathogens. For instance, compounds containing the thiadiazole moiety have been reported to inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics . The furan ring enhances the lipophilicity of the compound, potentially improving its bioavailability.

Anti-inflammatory Effects

Research has indicated that certain thiadiazole compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests their potential use in treating inflammatory diseases . The specific interactions between the furan and thiadiazole rings may contribute to this activity.

Pesticide Development

Compounds like this compound are being explored as potential agrochemicals due to their ability to act as fungicides and insecticides. The presence of the furan and thiadiazole rings can enhance the biological activity against pests while reducing toxicity to non-target organisms .

Synthesis of Novel Polymers

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers with specific properties. These polymers can exhibit enhanced thermal stability and mechanical strength due to the incorporation of heterocyclic structures .

Case Studies

Study Application Findings
Study AAnticancerInduced apoptosis in MCF-7 cells; increased p53 expression .
Study BAntimicrobialShowed effective inhibition against E. coli and S. aureus .
Study CPesticideDemonstrated significant efficacy against aphids in field trials .

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s furan and thiadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s closest structural analogues differ in substituents and core heterocycles. Key examples include:

Table 1: Structural Comparison of Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate C22H24N4O4S 440.5154 Furan-2-yl, ethyl carboxylate
4-[5-(Chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate (tert-butyl) C13H20ClN3O2S 317.84 Chloromethyl, tert-butyl carboxylate
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate C14H17F3N2O2S 346.36 Trifluoromethyl pyrazole, thiazole
Methyl 5-ethylthiophene-3-carboxylate C8H10O2S 170.23 Ethylthiophene, methyl carboxylate
Key Observations :

The trifluoromethyl pyrazole in the thiazole derivative (C14H17F3N2O2S) introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility compared to the furan-thiadiazole system .

Thiophene-based analogues (e.g., methyl 5-ethylthiophene-3-carboxylate) lack the nitrogen-rich thiadiazole core, limiting their applicability in metal coordination or hydrogen-bonding interactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property This compound 4-[5-(Chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate Methyl 5-ethylthiophene-3-carboxylate
Molecular Weight 440.5154 317.84 170.23
Polar Surface Area (Ų) ~95 (estimated) ~85 ~45
LogP (Predicted) 2.8 2.1 1.5
Solubility (mg/mL) ~0.1 (aqueous) ~0.3 (aqueous) ~1.2 (aqueous)
Key Findings :
  • The higher molecular weight and polar surface area of the target compound suggest reduced membrane permeability compared to smaller analogues like methyl 5-ethylthiophene-3-carboxylate .
  • The chloromethyl analogue exhibits better aqueous solubility due to its smaller size and lower LogP, making it more suitable for formulations requiring high bioavailability .

Biological Activity

Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound features a unique structure combining a furan ring, a thiadiazole ring, and a piperidine ring. The synthesis typically involves multi-step organic reactions:

  • Preparation of the Thiadiazole Intermediate : The furan-2-yl-1,3,4-thiadiazole intermediate is synthesized.
  • Piperidine Reaction : This intermediate is then reacted with piperidine to form the piperidinyl derivative.
  • Esterification : Finally, the ethyl ester group is introduced through esterification reactions.

This multi-step process allows for the careful control of the compound's properties and activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those related to this compound. For instance:

  • Cell Line Studies : Compounds similar to this compound were evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies demonstrated significant cytotoxicity with IC50 values indicating effective concentrations required to inhibit cell growth .
CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4iHepG22.32

The mechanism of action appears to involve apoptosis induction through the activation of caspases and alteration in the Bax/Bcl-2 ratio .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that derivatives exhibit activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiadiazole ring may inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest at specific phases (S and G2/M) in cancer cells .

Comparative Analysis

When compared with other compounds featuring similar functional groups:

Compound TypeBiological Activity
Furan DerivativesAntimicrobial and anticancer
Thiadiazole DerivativesDiverse chemical properties
Piperidine DerivativesPharmacological properties

The unique combination of these functional groups in this compound may result in synergistic effects that enhance its biological activities .

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds:

  • Study on Thiadiazole Derivatives : A study evaluated various thiadiazole derivatives for their anticancer properties against MCF7 and A549 cell lines. One compound demonstrated an IC50 value significantly lower than that of standard chemotherapy agents like cisplatin .
  • In Vivo Studies : In vivo studies using tumor-bearing mice models have shown that certain derivatives can effectively target sarcoma cells, indicating potential for therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate?

The synthesis typically involves cyclocondensation reactions. A general approach includes:

  • Reacting a furan-2-carboxylic acid derivative with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .
  • Introducing the piperidine moiety via nucleophilic substitution or coupling reactions. For example, ethyl piperidine-1-carboxylate derivatives can be functionalized using cross-coupling or amidation reactions under basic conditions .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography.

Q. What spectroscopic techniques are used to characterize this compound?

  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, C-S-C vibrations at ~650 cm⁻¹ for thiadiazole) .
  • NMR :
    • ¹H-NMR : Signals for furan protons (δ 6.2–7.4 ppm), piperidine protons (δ 1.5–3.5 ppm), and ester ethyl group (δ 1.2–4.2 ppm) .
    • ¹³C-NMR : Peaks for thiadiazole carbons (δ 160–170 ppm), furan carbons (δ 110–150 ppm), and ester carbonyl (δ 165–175 ppm) .
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S = ~1.7 Å in thiadiazole) and dihedral angles to confirm stereochemistry .

Q. How is purity assessed during synthesis?

  • Elemental analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .
  • HPLC : Uses a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (retention time ~8–12 minutes) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antimicrobial activity?

  • Substituent variation : Replace the furan-2-yl group with other heterocycles (e.g., pyridinyl, benzimidazolyl) to enhance lipophilicity and biofilm penetration .
  • Piperidine modification : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding via dipole interactions .
  • Bioactivity assays : Evaluate minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

Q. What computational strategies predict ADMET properties for preclinical studies?

  • In silico tools : Use SwissADME or pkCSM to predict:
    • Absorption : LogP (~2.5–3.5) and TPSA (~75 Ų) for membrane permeability .
    • Toxicity : AMES test predictions for mutagenicity and hepatotoxicity alerts via ProTox-II .
  • Molecular docking : Simulate binding to targets like glutaminase (GLS1) using AutoDock Vina (binding affinity ≤ -8.0 kcal/mol suggests strong inhibition) .

Q. How can efflux pump inhibition be evaluated experimentally?

  • Ethidium bromide accumulation assay : Measure fluorescence intensity in bacterial cells (e.g., S. aureus) treated with the compound (10–50 µg/mL) and 10 µM carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control .
  • Synergy studies : Combine the compound with sub-inhibitory concentrations of antibiotics (e.g., ciprofloxacin) to assess fractional inhibitory concentration (FIC) indices .

Q. What mechanistic insights can molecular dynamics (MD) simulations provide?

  • Target stability : Simulate ligand binding to GLS1 (PDB: 3VO7) over 100 ns to analyze root-mean-square deviation (RMSD < 2.0 Å indicates stable binding) .
  • Key interactions : Identify hydrogen bonds between the thiadiazole sulfur and Arg/Lys residues, or π-π stacking with furan and Tyr-394 .

Methodological Challenges

Q. How to address contradictory bioactivity data in different studies?

  • Strain variability : Test against standardized strains (e.g., ATCC 25923 for S. aureus) to minimize discrepancies .
  • Assay conditions : Control pH (7.4), temperature (37°C), and cation-adjusted Mueller-Hinton broth for reproducibility .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug design : Convert the ester group to a phosphate salt for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to increase bioavailability .

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